molecular formula C11H15F2N3 B8169863 6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine

6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine

Cat. No.: B8169863
M. Wt: 227.25 g/mol
InChI Key: HQKKXERMNOHLEB-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a pyridine ring with an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4-Difluoropiperidin-1-yl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoropiperidine moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-5-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3/c1-8-6-9(14)7-15-10(8)16-4-2-11(12,13)3-5-16/h6-7H,2-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKKXERMNOHLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCC(CC2)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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